molecular formula C15H13ClO3 B8744382 Methyl 2-(benzyloxy)-5-chlorobenzoate

Methyl 2-(benzyloxy)-5-chlorobenzoate

Cat. No.: B8744382
M. Wt: 276.71 g/mol
InChI Key: VCYSEZSMLHEENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(benzyloxy)-5-chlorobenzoate is a benzoate ester derivative featuring a benzyloxy group at the 2-position and a chlorine atom at the 5-position of the aromatic ring. Such compounds are typically utilized as intermediates in pharmaceutical synthesis due to their reactive functional groups, which enable further derivatization.

Properties

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

methyl 5-chloro-2-phenylmethoxybenzoate

InChI

InChI=1S/C15H13ClO3/c1-18-15(17)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

VCYSEZSMLHEENQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations and Structural Features

The table below compares key structural and functional attributes of methyl 2-(benzyloxy)-5-chlorobenzoate with its analogs:

Compound Name Functional Groups Molecular Formula Key Structural Features Applications/Reactivity
This compound Benzyloxy (ether), Cl C₁₅H₁₃ClO₃ Ether group at 2-position; planar aromatic ring Likely intermediate for pharmaceuticals; benzyloxy group may enhance stability
Methyl 2-amino-5-chlorobenzoate (I) Amino (-NH₂), Cl C₈H₈ClNO₂ Intramolecular N-H⋯O hydrogen bonding Pharmaceutical intermediate; planar structure with hydrogen-bonded networks
Methyl 5-chloro-2-hydroxybenzoate Hydroxyl (-OH), Cl C₈H₇ClO₃ Acidic hydroxyl group; hydrogen bonding Potential precursor for salicylate derivatives; reactive for esterification
Methyl 2-chloro-5-formylbenzoate Formyl (-CHO), Cl C₉H₇ClO₃ Electrophilic formyl group Research applications; formyl group enables nucleophilic additions
Methyl 2-(bromomethyl)-5-chlorobenzoate Bromomethyl (-CH₂Br), Cl C₉H₈BrClO₂ Bromine as a leaving group Alkylation reactions; reactive for SN2 substitutions

Physicochemical Properties and Reactivity

  • Hydrogen Bonding: Methyl 2-amino-5-chlorobenzoate exhibits intramolecular N-H⋯O hydrogen bonds, stabilizing its crystal structure . In contrast, methyl 5-chloro-2-hydroxybenzoate has intermolecular O-H⋯O interactions, enhancing solubility in polar solvents . The benzyloxy group in the target compound lacks hydrogen-bonding donors, likely reducing polarity compared to hydroxyl or amino analogs.
  • Reactivity : The bromomethyl group in methyl 2-(bromomethyl)-5-chlorobenzoate makes it highly reactive in alkylation reactions, whereas the benzyloxy group’s ether linkage is more stable under basic conditions . The formyl group in methyl 2-chloro-5-formylbenzoate allows for condensation reactions, a feature absent in the benzyloxy derivative .

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